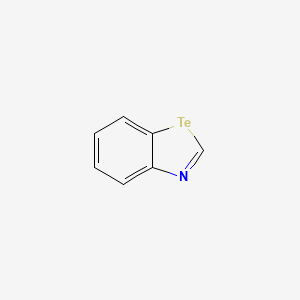

Benzotellurazole

Beschreibung

Contextualization within Organotellurium Chemistry and Chalcogen Chemistry

Benzotellurazoles are a specific class of heterocyclic compounds that feature a benzene (B151609) ring fused to a tellurazole ring. Tellurazoles, in turn, are five-membered aromatic rings that contain both a tellurium and a nitrogen atom. These compounds are a significant area of study within the broader fields of organotellurium and chalcogen chemistry.

Organotellurium chemistry explores compounds containing a carbon-tellurium bond. researchgate.net Tellurium, a member of the chalcogen group (Group 16) of the periodic table, which also includes oxygen, sulfur, and selenium, imparts unique properties to the organic molecules it is a part of. ontosight.aijsynthchem.com The presence of the heavy chalcogen tellurium in benzotellurazoles leads to distinct electronic and structural characteristics, such as high polarizability and the ability to form secondary bonding interactions known as chalcogen bonds. jsynthchem.comchinesechemsoc.org These bonds are a type of noncovalent interaction where the tellurium atom acts as a Lewis acid, interacting with a Lewis base. chinesechemsoc.org

The study of benzotellurazoles and other organotellurium heterocycles is crucial for understanding the fundamental principles of chalcogen chemistry. digitellinc.com It allows for comparisons with their lighter sulfur and selenium analogues, revealing trends in reactivity, stability, and intermolecular interactions as one moves down the chalcogen group. scispace.com

Overview of Tellurazole Heterocyclic Systems

Tellurazole heterocyclic systems are five-membered rings containing at least one tellurium and one nitrogen atom. ontosight.ai The arrangement of these heteroatoms can vary, leading to different isomers such as 1,2-tellurazoles and 1,3-tellurazoles. Benzotellurazoles are a prominent subclass where a benzene ring is fused to the tellurazole core. ontosight.ai

Other related tellurium-containing heterocyclic systems include:

Telluradiazoles : Five-membered rings with one tellurium and two nitrogen atoms. morressier.com

Isotellurazoles : Isomers of tellurazoles with a different arrangement of atoms in the ring. rsc.org

Oxatellurazoles : Rings containing tellurium, nitrogen, and oxygen. tandfonline.com

The synthesis of these heterocyclic systems can be challenging, often requiring specific methods that cannot be directly adapted from the synthesis of their sulfur-containing counterparts. digitellinc.commorressier.com

Historical Development of Benzotellurazole Research

The first organic tellurium compound was synthesized in 1840. dntb.gov.ua However, the systematic study of Te,N-containing heterocycles, including benzotellurazoles, is a more recent development. Early literature on these compounds up to 1991 has been reviewed, with significant progress made in the following years. scribd.com

A key breakthrough in this compound synthesis was the development of methods for their preparation from starting materials like 2-ethyltelluronitrobenzene. scribd.com Another important advancement was the use of bis(2-aminophenyl) ditelluride as a precursor for a variety of 1,3-benzotellurazole derivatives. morressier.comsciencepublishinggroup.comresearchgate.net The synthesis of the parent 1,3-benzotellurazole system was first reported in 1983. cardiff.ac.uk

Early research focused on the synthesis and basic characterization of these novel compounds. scribd.com More recent studies have delved into their unique properties, such as their ability to self-assemble into supramolecular structures. morressier.comsciencepublishinggroup.comresearchgate.net

Current Research Landscape and Significance

Current research on benzotellurazoles is vibrant and multidisciplinary, with significant interest in their potential applications in materials science and medicinal chemistry. ontosight.aidigitellinc.comunimelb.edu.au A major focus is their ability to form supramolecular assemblies, such as wires and helices, through chalcogen bonding. sciencepublishinggroup.comresearchgate.netresearchgate.net This property makes them promising building blocks for the development of novel organic materials with tailored electronic and optical properties. chinesechemsoc.orgdigitellinc.com

The stability of benzotellurazoles to air and light is a notable advantage, making them attractive for practical applications. morressier.com Researchers are actively exploring their use in:

Organic electronics : As components in organic semiconductors and fluorescent dyes. ontosight.aijsynthchem.com

Catalysis : Utilizing the unique reactivity of the tellurium center. ontosight.airesearchgate.net

Molecular switches : Tellurazole-based olefin photoswitches have been developed that can be controlled by light and noncovalent interactions. chinesechemsoc.org

Medicinal chemistry : Investigating their potential as DNA-binding agents and radioprotectors. unimelb.edu.au

The ongoing exploration of this compound chemistry continues to expand our understanding of organotellurium compounds and their potential to contribute to various scientific and technological fields.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

89723-08-0 |

|---|---|

Molekularformel |

C7H5NTe |

Molekulargewicht |

230.7 g/mol |

IUPAC-Name |

1,3-benzotellurazole |

InChI |

InChI=1S/C7H5NTe/c1-2-4-7-6(3-1)8-5-9-7/h1-5H |

InChI-Schlüssel |

WKKIRKUKAAAUNL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C[Te]2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Benzotellurazole and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for constructing the benzotellurazole ring system rely on the cyclization of ortho-substituted aniline (B41778) derivatives containing a tellurium moiety. These approaches include reductive cyclization of ditellurides and other intramolecular ring-closing reactions.

Reductive Cyclization Approaches

A prominent and effective method for synthesizing substituted benzotellurazoles involves the reductive cyclization of thiourea (B124793) derivatives derived from bis(2-aminophenyl) ditelluride.

A convenient and novel route provides access to 2-acylamino- and 2-arylamino-1,3-benzotellurazoles through a two-step process. The synthesis commences with the reaction of bis(2-aminophenyl) ditelluride with various aryl or acyl isothiocyanates to form intermediate thiourea derivatives. Subsequent reductive desulfurization of these intermediates leads to the formation of the this compound ring.

This method has proven effective for preparing a range of arylamino and acylamino derivatives, yielding the targeted compounds in yields from 44% to 67%. rsc.org However, this approach appears to be limited, as it is not suitable for the synthesis of alkylamino derivatives. rsc.org A variety of novel 1,3-benzotellurazole derivatives have been successfully synthesized using this protocol.

Table 1: Examples of 1,3-Benzotellurazole Derivatives Synthesized via Reductive Cyclization

| Derivative Name | Substituent at C2 |

|---|---|

| 2-Benzoylamino-1,3-benzotellurazole | Benzoylamino |

| 2-(4-Chlorobenzoylamino)-1,3-benzotellurazole | 4-Chlorobenzoylamino |

| 2-(2-Bromobenzoylamino)-1,3-benzotellurazole | 2-Bromobenzoylamino |

| 2-(4-Bromobenzoylamino)-1,3-benzotellurazole | 4-Bromobenzoylamino |

| 2-(4-Methoxybenzoylamino)-1,3-benzotellurazole | 4-Methoxybenzoylamino |

| 2-Phenylamino-1,3-benzotellurazole | Phenylamino |

This table is generated based on data from the text.

The required acyl isothiocyanates can be prepared from the corresponding benzoyl halide derivatives and potassium thiocyanate. rsc.org The resulting 2-acylamino-1,3-benzotellurazoles are typically crystalline solids that are stable under ambient conditions of light, air, and moderate heat. rsc.org

The reductive cyclization of the intermediate thioureas formed from bis(2-aminophenyl) ditelluride and isothiocyanates presents a significant challenge. Achieving synthetically useful yields necessitates specific reaction conditions. The use of hydroxymethanesulfinate in the presence of elemental mercury has been identified as an effective system for this transformation. rsc.org

A proposed mechanism for this reaction involves the initial insertion of mercury into the tellurium-tellurium (Te-Te) bond of the starting ditelluride. This insertion is followed by an intramolecular nucleophilic attack on the thiocarbonyl moiety by the resulting mercury-tellurium species, which facilitates the ring closure and formation of the this compound product. rsc.org

Cyclization via N-Allyl Derivatives of o-Methyltelluroaniline

Information regarding the synthesis of benzotellurazoles through the cyclization of N-allyl derivatives of o-methyltelluroaniline is not available in the surveyed literature.

Dehydrative Cyclization from o-Methyltelluro-aniline

Information regarding the synthesis of benzotellurazoles via the dehydrative cyclization of o-methyltelluro-aniline is not available in the surveyed literature.

Transition-Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry has increasingly employed transition metals to catalyze the formation of heterocyclic compounds, and the synthesis of benzotellurazoles is no exception. These methods offer alternative pathways that can provide high efficiency and functional group tolerance.

One such example is a copper(I)-catalyzed method for the synthesis of 2-amino-1,3-benzotellurazoles. This strategy utilizes 2-iodophenyl isocyanides, elemental tellurium, and various heteroatom nucleophiles (such as amines) as reactants. The copper(I) catalyst is believed to facilitate the intramolecular cyclization step, leading to the formation of the this compound ring. While the precise role of the Cu(I) is not fully elucidated, it may stabilize key intermediates or facilitate the elimination of the halogen atom to promote ring closure.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bis(2-aminophenyl) Ditelluride |

| Isothiocyanate |

| Acyl isothiocyanate |

| Aryl isothiocyanate |

| Benzoyl isothiocyanate |

| 2-Bromobenzoyl isothiocyanate |

| 4-Methoxybenzoyl isothiocyanate |

| 4-Chlorobenzoyl isothiocyanate |

| 4-Bromobenzoyl isothiocyanate |

| Phenyl isothiocyanate |

| 4-Chlorophenyl isothiocyanate |

| Thiourea |

| 2-Benzoylamino-1,3-benzotellurazole |

| 2-(4-Chlorobenzoylamino)-1,3-benzotellurazole |

| 2-(2-Bromobenzoylamino)-1,3-benzotellurazole |

| 2-(4-Bromobenzoylamino)-1,3-benzotellurazole |

| 2-(4-Methoxybenzoylamino)-1,3-benzotellurazole |

| 2-Phenylamino-1,3-benzotellurazole |

| 2-(4-Chlorophenylamino)-1,3-benzotellurazole |

| N-allyl derivative of o-Methyltelluroaniline |

| o-Methyltelluroaniline |

| 2-Iodophenyl isocyanide |

| Potassium thiocyanate |

Copper(I)-Catalyzed Approaches

Copper(I) catalysis has emerged as a practical and versatile tool for the synthesis of 2-substituted benzotellurazoles. These methods typically involve the reaction of readily available starting materials under mild conditions.

A significant advancement in this compound synthesis involves the copper(I)-catalyzed reaction of 2-haloaryl isocyanides with elemental tellurium and various heteroatom nucleophiles. nih.gov This one-pot reaction allows for the efficient construction of the this compound core with diverse functionalities at the 2-position.

The reaction proceeds by treating a 2-iodo- or 2-bromophenyl isocyanide with tellurium powder in the presence of a copper(I) catalyst, typically copper(I) iodide (CuI), and a suitable heteroatom nucleophile. The choice of nucleophile dictates the substituent at the 2-position of the resulting this compound. For instance, the use of primary or secondary amines leads to the formation of 2-aminobenzotellurazoles. While the synthesis of 2-alkoxy- and 2-thioalkylbenzotellurazoles has been successfully demonstrated for the analogous benzoselenazoles, suggesting the potential for similar reactivity with tellurium, specific examples for benzotellurazoles are less commonly reported. nih.gov

The reaction conditions are generally mild, and the methodology tolerates a range of functional groups on both the aryl isocyanide and the nucleophile. The table below summarizes representative examples of this copper-catalyzed synthesis.

| 2-Haloaryl Isocyanide | Nucleophile (Amine) | Product | Yield (%) |

| 2-Iodophenyl isocyanide | Diethylamine | 2-(Diethylamino)this compound | High |

| 2-Iodophenyl isocyanide | Morpholine | 2-Morpholinothis compound | High |

| 2-Bromophenyl isocyanide | Piperidine | 2-Piperidinothis compound | Good |

The precise mechanism of the copper(I)-catalyzed synthesis of benzotellurazoles is believed to proceed through a cascade of reactions. While detailed mechanistic studies specifically for benzotellurazoles are limited, analogies can be drawn from related copper-catalyzed syntheses of other benzazoles.

The proposed catalytic cycle likely commences with the oxidative addition of the 2-haloaryl isocyanide to the copper(I) catalyst, forming an aryne-copper complex. Subsequently, elemental tellurium is thought to insert into the copper-carbon bond. The resulting intermediate then undergoes nucleophilic attack by the heteroatom nucleophile (e.g., an amine) at the isocyanide carbon. The final step involves an intramolecular cyclization with concomitant elimination of the copper catalyst, which is then regenerated to continue the catalytic cycle.

Key proposed steps in the mechanism include:

Oxidative Addition: The initial interaction between the 2-haloaryl isocyanide and the Cu(I) catalyst.

Tellurium Insertion: Incorporation of elemental tellurium into the organocopper intermediate.

Nucleophilic Attack: Addition of the heteroatom nucleophile to the isocyanide functionality.

Reductive Elimination/Cyclization: Ring closure to form the this compound and regeneration of the Cu(I) catalyst.

Further mechanistic investigations are necessary to fully elucidate the intricate details of this transformation and to expand its scope to a broader range of nucleophiles and substrates.

Palladium-Catalyzed Reactions

Palladium catalysis represents a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. While its application in the synthesis of benzotellurazoles is less explored compared to copper catalysis, palladium-catalyzed C-H activation and cross-coupling reactions hold significant promise for the construction of this heterocyclic system.

Although specific examples for the direct synthesis of the this compound ring system via palladium-catalyzed C-H activation are not yet prevalent in the literature, the general principles of this methodology suggest its potential applicability. Cationic palladium(II) catalysts are known to facilitate the direct functionalization of C-H bonds, which could be adapted for the intramolecular cyclization to form the this compound core. snnu.edu.cnmdpi.commdpi.comnih.gov

A hypothetical pathway could involve a substrate bearing both a tellurium moiety and a suitably positioned C-H bond on an aromatic ring. A cationic palladium(II) catalyst could then mediate the intramolecular C-H activation and subsequent C-Te bond formation to construct the heterocyclic ring. The development of such a methodology would offer a highly atom-economical and efficient route to benzotellurazoles.

The catalytic cycle for a potential palladium-catalyzed synthesis of benzotellurazoles via C-H activation would likely involve several key steps. Based on established mechanisms for similar transformations, the cycle could be initiated by the coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. nih.govorganic-chemistry.org Subsequent reductive elimination would then form the C-Te bond of the this compound ring and regenerate the active palladium catalyst.

The investigation of such catalytic cycles and the isolation and characterization of key palladium intermediates would be crucial for understanding the reaction mechanism and optimizing the reaction conditions. Techniques such as in-situ spectroscopy and computational studies could provide valuable insights into the nature of the active catalyst and the energetics of the various steps in the catalytic cycle.

Novel and Emerging Synthetic Pathways

The field of heterocyclic synthesis is constantly evolving, with new and innovative methods being developed to access complex molecular architectures. While the application of cutting-edge synthetic strategies to benzotellurazoles is still in its early stages, several emerging areas of research hold promise for the future.

Recent advances in synthetic methodologies for other benzazoles, such as benzothiazoles and benzotriazoles, often serve as inspiration for the development of new routes to their tellurium-containing counterparts. gsconlinepress.comresearchgate.netnih.govgsconlinepress.com For instance, the use of microwave irradiation, flow chemistry, and photoredox catalysis are all areas that could potentially be applied to the synthesis of benzotellurazoles to improve reaction efficiency, reduce reaction times, and enhance the sustainability of the synthetic processes.

Furthermore, the exploration of novel starting materials and catalyst systems is an ongoing endeavor. The development of new tellurium-containing reagents and more active and selective catalysts will undoubtedly pave the way for the discovery of new and more efficient synthetic pathways to benzotellurazoles and their derivatives. As the unique properties of these tellurium-containing heterocycles continue to be explored, the demand for innovative and practical synthetic methods is expected to grow, driving further research in this exciting area of chemistry.

Synthesis from Phenyl Ureas and Tellurium Tetrachloride

A notable and efficient method has been developed for the synthesis of substituted 1,3-benzotellurazoles utilizing electron-rich phenyl ureas and tellurium tetrachloride. This two-step process provides access to derivatives that were previously difficult to obtain.

The first step involves the tellurination of the phenyl urea (B33335) with tellurium tetrachloride. This reaction proceeds with high regioselectivity, with the tellurium atom adding to the ortho position relative to the urea moiety. This selectivity is attributed to intramolecular coordination between the oxygen of the urea and the tellurium atom. The resulting aryl tellurium trichloride (B1173362) intermediates are highly crystalline solids that can be easily isolated in high yields, reaching up to 83%. nsf.gov

The second step is the ring closure of the isolated aryl tellurium trichloride. This cyclization is achieved by heating the intermediate with phosphorus trichloride, followed by a reduction step using hydrazine (B178648) hydrate (B1144303) to yield the final 1,3-benzotellurazole derivative. nsf.gov

| Step | Reagents | Key Feature | Yield |

| 1. Tellurination | Phenyl Urea, Tellurium Tetrachloride | Regiospecific ortho-tellurination | Up to 83% |

| 2. Ring Closure | Phosphorus Trichloride, Hydrazine Hydrate | Cyclization to form this compound ring | Not specified |

Utilization of Tellurium Dioxide in Synthesis

The direct synthesis of the this compound ring system using tellurium dioxide (TeO₂) is not a prominently documented method in the reviewed literature. While tellurium dioxide is a known reagent in organotellurium chemistry, its applications are typically in other types of transformations. For instance, tellurium dioxide has been shown to react with non-conjugated dienes, indicating its utility in different synthetic contexts. researchgate.net However, a specific protocol for its use in the direct formation of benzotellurazoles was not found.

Ortholithiation Routes for Organotellurium Compounds

Ortholithiation represents a powerful strategy for the synthesis of specifically substituted organotellurium compounds, which can be precursors to benzotellurazoles and related heterocycles. This method involves the deprotonation of an aromatic ring at the position ortho to a directing group using a strong organolithium base, such as tert-butyllithium. The resulting aryllithium species is a potent nucleophile.

This nucleophile is then "quenched" with an elemental tellurium powder. The tellurium inserts into the carbon-lithium bond, forming a lithium tellurolate. Subsequent oxidation of this tellurolate intermediate leads to the formation of a ditelluride. This ortho-functionalization is a key step in building the required substitution pattern for later cyclization into tellurium-containing heterocycles. researchgate.net This strategic introduction of the tellurium moiety ortho to another functional group sets the stage for intramolecular ring-closing reactions to form the desired heterocyclic system.

Synthesis of Specific this compound Derivative Classes

2-Acylamino- and 2-Arylamino-1,3-benzotellurazoles

A novel synthetic route has been established for the preparation of 2-acylamino- and 2-arylamino-1,3-benzotellurazoles. This method begins with the reaction of bis(2-aminophenyl) ditelluride with either acyl isothiocyanates or aryl isothiocyanates to form thiourea derivatives.

The subsequent and crucial step is the reductive cyclization of these thiourea intermediates. This transformation proved challenging, with successful results obtained through the use of hydroxymethanesulfinate in the presence of elemental mercury. The proposed mechanism for this ring closure involves the insertion of mercury into the Te-Te bond of the ditelluride. This is followed by an intramolecular nucleophilic attack on the thiocarbonyl group by the resulting mercury-tellurium species, leading to the formation of the this compound ring and desulfurization. This method provides access to the target compounds in yields ranging from 44% to 67%.

The resulting 2-acylamino-1,3-benzotellurazoles are stable, crystalline solids. X-ray crystallography studies revealed that these molecules form dimers in the solid state through hydrogen bonding between the exocyclic and endocyclic nitrogen atoms of adjacent molecules.

A selection of the novel derivatives synthesized using this method is presented below:

| Compound Name | Functional Group |

| 2-Benzoylamino-1,3-benzotellurazole | Acylamino |

| 2-(4-Chlorobenzoylamino)-1,3-benzotellurazole | Acylamino |

| 2-(2-Bromobenzoylamino)-1,3-benzotellurazole | Acylamino |

| 2-(4-Bromobenzoylamino)-1,3-benzotellurazole | Acylamino |

| 2-(4-Methoxybenzoylamino)-1,3-benzotellurazole | Acylamino |

| 2-Phenylamino-1,3-benzotellurazole | Arylamino |

| 2-(4-Chlorophenylamino)-1,3-benzotellurazole | Arylamino |

2-Amino-1,3-benzotellurazoles

While synthetic routes for 2-acylamino and 2-arylamino derivatives are specifically described, the literature reviewed does not provide a detailed, modern protocol for the synthesis of the parent 2-amino-1,3-benzotellurazole. The development of improved synthetic access to 2-amino substituted 1,3-benzotellurazoles has been noted as a research goal, suggesting that existing methods may have limitations. This is in contrast to their sulfur analogues, 2-aminobenzothiazoles, for which numerous synthetic strategies are well-documented, often involving the reaction of 2-aminothiophenol (B119425) or the cyclization of arylthioureas. mdpi.com The distinct reactivity of tellurium necessitates specific methodologies that cannot be directly inferred from sulfur chemistry.

Tellurazole/Tellurazolium-Based Olefin Configurational Photoswitches

A modular synthetic approach has been developed to create E/Z configurational photoswitches based on a tellurazole/tellurazolium olefin framework. These molecules are designed to change their geometry upon exposure to light, a property of interest in molecular electronics and materials science.

The synthesis begins with the construction of a 2-substituted this compound. This is achieved by reacting 2,2′-ditellanediyldianiline with an appropriate acyl chloride. The resulting this compound derivative, which contains a reactive group at the 2-position, is then subjected to a condensation reaction with a furfuraldehyde analog. This final step forms the olefinic bond (C=C) and completes the synthesis of the photoswitch molecule. The modular nature of this synthesis allows for the creation of a library of different photoswitches by varying the acyl chloride and the furfuraldehyde analog used, enabling the tuning of the molecule's electronic and steric properties.

Benzochalcogenazole-Benzimidazole Derivatives

The synthesis of fused heterocyclic systems containing both a this compound and a benzimidazole (B57391) moiety is a specialized area of organic chemistry. One theoretical approach to constructing a benzotellurolo[2,3-b]benzimidazole framework involves the condensation of a bifunctional tellurium-containing precursor with o-phenylenediamine (B120857) or its derivatives.

A plausible synthetic pathway could commence with the preparation of a 2,3-dihalobenzotellurophene. This intermediate could then be reacted with an o-phenylenediamine derivative. The reaction would proceed through a nucleophilic substitution of the halogens by the amino groups of the diamine, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. The reaction conditions would likely require a high-boiling point solvent and potentially a copper or palladium catalyst to facilitate the carbon-nitrogen bond formation.

Alternatively, a tellurium-containing carbonyl compound, such as a benzotellurophene-2,3-dione, could serve as the starting material. Condensation of this diketone with o-phenylenediamine in an acidic medium would be expected to yield the desired fused benzimidazole system. This reaction is analogous to the well-established Phillips synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids.

Functionalized Dibenzochalcogenophenes Bearing Tellurium

A versatile and effective method for the synthesis of functionalized dibenzochalcogenophenes containing tellurium, also known as dibenzotellurophenes, involves the reaction of elemental tellurium powder with cyclic diaryliodonium salts. researchgate.net This approach has proven successful in creating a variety of substituted dibenzotellurophenes, demonstrating its utility in accessing these π-extended aromatic systems. researchgate.net

The general reaction scheme involves the direct interaction of tellurium powder with a pre-formed cyclic diaryliodonium salt, typically a triflate or tetrafluoroborate (B81430) salt. The reaction is generally carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and at elevated temperatures.

The scope of this methodology is broad, allowing for the synthesis of dibenzotellurophenes with a range of functional groups. The substituents can be present on the biphenyl (B1667301) backbone of the diaryliodonium salt, and they are generally well-tolerated under the reaction conditions. This enables the preparation of a library of functionalized dibenzotellurophenes with tailored electronic and photophysical properties. For instance, electron-donating and electron-withdrawing groups can be incorporated to modulate the characteristics of the final product.

Table 1: Synthesis of Functionalized Dibenzotellurophenes

| Entry | Diaryl Iodonium Salt Precursor | Resulting Dibenzotellurophene |

|---|---|---|

| 1 | Diphenyliodonium triflate | Dibenzotellurophene |

| 2 | 4,4'-Dimethoxydiphenyliodonium triflate | 2,8-Dimethoxydibenzotellurophene |

This synthetic strategy offers a direct and modular route to functionalized dibenzotellurophenes, starting from readily accessible materials. The resulting tellurium-containing polycyclic aromatic compounds are of interest for their potential applications in materials science, particularly in the fields of organic electronics and photonics. researchgate.net

Reactivity and Reaction Mechanisms of Benzotellurazoles

Electrophilic and Nucleophilic Reactions at the Tellurium Center

The tellurium atom in benzotellurazoles, being a soft Lewis acid and possessing lone pair electrons, is a primary site for various electrophilic and nucleophilic attacks, often leading to the formation of hypervalent tellurium species.

Benzotellurazoles readily undergo alkylation reactions at the tellurium center, forming telluronium salts. For instance, 2-methylsulphanyl mdpi.comnih.govbenzotellurazole reacts with 1,3-dibromopropane (B121459) in the presence of catalytic amounts of triethylamine (B128534) to yield a tricyclic compound, 3,4-dihydro-2H-benzo nih.govcymitquimica.comthiazolo[2,3-b] mdpi.comnih.govtellurazolium bromide. mdpi.com This transformation highlights the nucleophilic character of the tellurium atom, which attacks the alkyl halide to form a positively charged telluronium species, followed by intramolecular cyclization.

Nitration of benzotellurazoles can involve the tellurium atom as an initial site of reaction. Studies on 2-methylsulphanyl mdpi.comnih.govThis compound with 65% and 98% nitric acid have shown that nitration initially proceeds through the tellurium atom. mdpi.com This intermediate tellurium-nitrate species can then undergo further transformations, including nitration of the aromatic ring. Depending on the concentration of nitric acid and reaction conditions (time, temperature), mono- or dinitro derivatives can be formed. mdpi.com An example of such a product is 6,7-dinitro-2-methylsulphanyl mdpi.comnih.govThis compound-1,1-dinitrate. mdpi.com The formation of tellurium oxides, such as 2-methylsulphanyl mdpi.comnih.govThis compound-1-oxide, can also occur under specific conditions, indicating the susceptibility of the tellurium center to oxidation. mdpi.com

The tellurium atom in benzotellurazoles is highly susceptible to halogenation. Iodination of 2-methylsulphanyl mdpi.comnih.govThis compound with metallic iodine in absolute ethanol (B145695) results in the formation of 1,1-diiodo-2-methylsulphanyl mdpi.comnih.govThis compound. mdpi.com This reaction demonstrates the ability of the tellurium atom to expand its coordination sphere, forming stable dihalide species. More generally, 1,3-benzotellurazoles can be halogenated with elemental chlorine or bromine to yield the corresponding Te,Te-dihalides. researchgate.net

Table 1: Reactions at the Tellurium Center of 2-Methylsulphanyl mdpi.comnih.govThis compound

| Reaction Type | Reactant(s) | Conditions | Product(s) | Key Observation | Source |

| Alkylation | 1,3-dibromopropane | Catalytic triethylamine | 3,4-dihydro-2H-benzo nih.govcymitquimica.comthiazolo[2,3-b] mdpi.comnih.govtellurazolium bromide | Formation of tricyclic telluronium salt | mdpi.com |

| Nitration | 65% or 98% nitric acid | Varied (room temp., 0°C) | Nitro derivatives (e.g., 6,7-dinitro-2-methylsulphanyl mdpi.comnih.govThis compound-1,1-dinitrate) | Initial nitration at tellurium, then aromatic ring | mdpi.com |

| Iodination | Metallic iodine | Absolute ethanol | 1,1-diiodo-2-methylsulphanyl mdpi.comnih.govThis compound | Formation of tellurium dihalide | mdpi.com |

| General Halogenation | Elemental chlorine or bromine | - | Te,Te-dihalides | Tellurium expands coordination sphere | researchgate.net |

Reactivity of Substituents on the this compound Ring

Beyond the tellurium center, the this compound ring itself, and any exocyclic functional groups attached to it, can also undergo various transformations.

The aromatic ring of benzotellurazoles can participate in electrophilic substitution reactions, influenced by the tellurium-containing heterocyclic moiety. As observed in nitration reactions, after an initial attack at the tellurium atom, the nitration process can extend to the aromatic ring. mdpi.com The tellurium atom, particularly when it forms a TeX2 group (where X represents nitrate (B79036) or halide), acts as a strong electron-witheptor. mdpi.com This electron-withdrawing effect directs incoming electrophiles to the meta position on the benzene (B151609) ring, specifically to position 6 of the heterocycle in the case of 2-methylsulphanyl mdpi.comnih.govThis compound. mdpi.com This regioselectivity is a crucial aspect of the aromatic reactivity of these compounds.

Redox Chemistry of Benzotellurazoles

The tellurium atom within this compound derivatives can undergo various oxidation and reduction reactions, showcasing its versatile redox chemistry. For instance, the oxidation of certain ditelluride precursors, which are often involved in the synthesis of benzotellurazoles, can lead to tellurium compounds in different oxidation states. A specific example includes the oxidation of a ditelluride (compound 4) to yield a stable tellurenyl(II) chloride (compound 5) when reacted with a stoichiometric amount of sulfuryl chloride. Further addition of excess sulfuryl chloride can lead to the formation of tellurium(IV) trichloride (B1173362) (compound 6). Controlled bromination of the ditelluride 4 with bromine yields a stable bromo compound (compound 7), while treatment with excess bromine does not result in tellurium tribromide formation. Additionally, compound 4 readily reacts with a stoichiometric amount of iodine to form a stable mono iodo compound (compound 8). researchgate.net

The tellurium center in benzotellurazoles can also be directly involved in redox transformations. For example, the nitration of 2-methylsulphanyl researchgate.netsciencepublishinggroup.comThis compound with nitric acid (65% and 98%) initially proceeds through the tellurium atom before affecting the aromatic ring, yielding nitro derivatives. researchgate.net Similarly, iodination of 2-methylsulphanyl researchgate.netsciencepublishinggroup.comThis compound with metallic iodine in absolute ethanol produces 1,1-diiodo-2-methylsulphanyl researchgate.netsciencepublishinggroup.comThis compound, indicating an oxidative addition to the tellurium center. researchgate.net The existence of compounds like 2-methylsulphanyl researchgate.netsciencepublishinggroup.comThis compound-1-oxide further exemplifies the ability of the tellurium atom to exist in higher oxidation states within the this compound framework. researchgate.net The inherent polarizability of the tellurium atom contributes to its propensity for forming various Te...N interactions and higher-dimensional aggregates, which can influence its redox behavior. acs.org

Mechanistic Investigations of this compound Reactions

Mechanistic studies have elucidated the pathways for both the synthesis and transformation of benzotellurazoles. In the context of their synthesis, a proposed mechanism for the reductive cyclization of thiourea (B124793) intermediates to form 2-acylamino- and 2-arylamino-1,3-benzotellurazoles involves the insertion of mercury into a Te-Te bond, followed by an intramolecular nucleophilic attack of the thiocarbonyl moiety by the resulting insertion product. sciencepublishinggroup.comsciencepublishinggroup.com

For the reactivity of existing this compound derivatives, detailed mechanistic investigations have been conducted. For instance, the alkylation of 2-methylsulphanyl researchgate.netsciencepublishinggroup.comThis compound with 1,3-dibromopropane in the presence of catalytic triethylamine is hypothesized to follow a two-step mechanism, leading to the formation of a tricyclic 3,4-dihydro-2H-benzo sciencepublishinggroup.compsu.eduthiazolo[2,3-b] researchgate.netsciencepublishinggroup.comtellurazolium bromide. researchgate.net The nitration of 2-methylsulphanyl researchgate.netsciencepublishinggroup.comThis compound proceeds initially via the tellurium atom, followed by electrophilic substitution on the aromatic ring. researchgate.net

Furthermore, the synthesis of 1,3-benzotellurazole derivatives via C-H activation/cross-coupling reactions catalyzed by cationic palladium(II) complexes has been mechanistically investigated. This process involves a catalytic cycle comprising three key steps: (1) C-H activation to generate a cationic palladacycle, (2) reaction of the palladacycle with an aryl iodide, arylboronic acid, or acrylate, and (3) regeneration of the active cationic palladium catalyst. The isolation and X-ray characterization of a palladacycle intermediate have provided support for this proposed mechanism. researchgate.net These mechanistic insights are crucial for understanding and controlling the synthetic pathways and reactivity patterns of benzotellurazoles.

Structural Elucidation and Advanced Spectroscopic Characterization of Benzotellurazoles

Solution-State Spectroscopic Characterization

Electronic Spectroscopy

Luminescence Spectroscopy (Fluorescence, Phosphorescence)

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, is a powerful tool for investigating the excited-state properties of molecules. Fluorescence involves the emission of photons from a short-lived singlet excited state, typically occurring within 10⁻⁵ to 10⁻¹⁰ seconds. researchgate.netrsc.org In contrast, phosphorescence results from transitions from a longer-lived triplet excited state, with lifetimes ranging from 10⁻⁴ to 10² seconds or more, due to a change in electron spin. researchgate.netresearchgate.net Both phenomena are types of photoluminescence, where excitation is initiated by the absorption of photons. researchgate.netrsc.org

Studies on chalcogen-doped organic emitters, including those with this compound moieties, have revealed significant insights into their luminescence properties. The insertion of different chalcogen atoms (oxygen, sulfur, selenium, and tellurium) into the molecular skeleton allows for the systematic investigation of the chalcogenic effect on the material's organization and photophysical behavior. nih.govrsc.org A notable finding is the progressive quenching of fluorescence and a concomitant onset of phosphorescence as the atomic weight of the chalcogen heteroatom increases. rsc.org Specifically, tellurium-doped derivatives exhibit emission solely from the lowest triplet excited state. rsc.org A rare observation for fully organic emitters is that the phosphorescence spectra of both selenium and tellurium derivatives can be recorded even at room temperature. rsc.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the molecular characterization of chemical compounds, including benzotellurazoles. It operates by forming gas-phase ions and separating them based on their mass-to-charge ratio (m/z). github.io Key applications of MS in molecular characterization include the determination of molecular weight, confirmation of empirical formulas through exact mass measurements, and the analysis of impurities. core.ac.ukwikipedia.org

Tandem mass spectrometry (MS/MS) provides further structural information by isolating a parent (precursor) ion and then fragmenting it to produce daughter ions. This fragmentation can be induced by various methods, such as collision-induced dissociation (CID) or infrared multiphoton dissociation (IRMPD). High-resolution mass spectrometry (HRMS), utilizing instruments like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), Orbitrap, and Q-TOF, offers highly precise mass measurements, enabling the elucidation of complex molecular compositions. The structure of 1,3-benzotellurazole-2-thiol derivatives, for instance, has been determined using mass spectrometry, alongside other spectroscopic methods like IR and NMR spectroscopy and X-ray diffraction. These techniques are crucial for unraveling the intricate structures of this compound compounds and their derivatives.

Gas-Phase Spectroscopic Studies

Gas-phase spectroscopic studies are essential for understanding the intrinsic properties of molecules in an isolated environment, free from solvent or intermolecular interactions. These studies provide accurate experimental results that can be used to calibrate theoretical models.

Fourier Transform Ion Cyclotron Resonance Spectroscopy (FTICR) for Gas Phase Basicity

Fourier Transform Ion Cyclotron Resonance (FTICR) spectroscopy is a high-resolution mass spectrometry technique particularly well-suited for studying gas-phase ion chemistry. github.io In FTICR, the mass-to-charge ratio of an ion is determined by its cyclotron frequency in a magnetic field. github.io This method has been extensively applied to determine the gas-phase basicities (GBs) of various compounds.

The gas-phase basicities of 1,3-benzazoles, a class that includes this compound, have been experimentally determined using FTICR spectroscopy. researchgate.netrsc.orgrsc.org These experimental findings were further analyzed using the PM3 semiempirical molecular orbital method, providing a deeper understanding of their protonation behavior in the gas phase. researchgate.netrsc.orgrsc.org While the studies confirm the determination of this compound's gas-phase basicity, specific numerical values were not provided in the consulted literature.

Resonant Two-Photon Ionization and Laser-Induced Fluorescence Spectroscopy

Resonant Two-Photon Ionization (R2PI) is an ultrasensitive and mass-selective detection technique employed for obtaining electronic spectra with vibrational and, in some cases, rotational resolution. github.io In R2PI, a molecule or atom absorbs multiple photons, typically two, to reach an excited intermediate state, followed by the absorption of another photon that leads to ionization. github.io This non-linear optical process occurs within the focused region of a tunable laser beam, producing an ion and a free electron. github.io R2PI offers spectroscopic information that may be inaccessible through single-photon methods, such as the rotational structure in molecules. github.io The technique is widely utilized in both atomic and molecular spectroscopy for probing electronic structure, geometries, and binding strengths in gas-phase clusters. wikipedia.org

Laser-Induced Fluorescence (LIF) Spectroscopy is another powerful optical spectroscopic method where a sample is excited by a laser, and the subsequent fluorescence emission is detected. LIF is considered a highly sensitive technique, offering advantages over absorption spectroscopy due to its zero background and higher selectivity towards the analyte. It can provide information about the rotational-vibrational structure of ground or excited states and time-resolved data when pulsed lasers are used. LIF has found broad applications in studying the electronic structure of molecules and their interactions in the gas phase, including measurements of species concentrations and energy transfer processes. While these techniques are broadly applicable to gas-phase molecular studies, specific applications to this compound were not detailed in the available literature. However, their capabilities make them valuable tools for future investigations into the isolated properties of this compound compounds.

Supramolecular Chemistry and Non Covalent Interactions of Benzotellurazoles

Chalcogen Bonding Interactions Involving Tellurium

Chalcogen bonding (ChB) is a non-covalent interaction that occurs between an electrodeficient chalcogen atom (acting as a Lewis acid) and a Lewis base. nih.govd-nb.inforesearchgate.net Among the chalcogens (oxygen, sulfur, selenium, tellurium), tellurium stands out as the strongest Lewis acid, forming remarkably strong chalcogen bonds. nih.govd-nb.info This enhanced strength is attributed to tellurium's high polarizability, the presence of deep σ-holes, and low-lying lowest unoccupied molecular orbitals (LUMOs). d-nb.inforesearchgate.netscirp.org Chalcogen bonds are fundamentally σ-hole interactions, arising from anisotropic electron density distribution around the chalcogen atom. d-nb.inforesearchgate.netunistra.fr

Te···N Chalcogen Bonds

Tellurium-nitrogen (Te···N) chalcogen bonds are frequently observed in benzotellurazole systems and are crucial for their self-assembly. researchgate.netrsc.orgnsc.ru For instance, 2,1,3-benzotelluradiazoles are known to exhibit strong N···Te secondary bonding interactions, which drive their unique ribbon-like self-organization in the solid state. scispace.com Research indicates that Te···N interactions are more prone to formation and typically exhibit shorter bond distances compared to their selenium-nitrogen (Se···N) counterparts, a characteristic consistent with tellurium's greater polarizability. researchgate.net

Table 1: Representative Te···N Chalcogen Bond Distances in this compound Systems

| Compound Type | Te···N Distance (Å) | Reference |

| Tellurazolopyridyl (TZP) rings | 2.955 | d-nb.info |

| 2,1,3-benzotelluradiazoles | 2.682-2.720 | scispace.com |

| This compound amides | 3.013 | cardiff.ac.uk |

| 2-iso-butyl-substituted this compound | 3.23 | scispace.com |

Te···O Chalcogen Bonds

Tellurium-oxygen (Te···O) chalcogen bonds, particularly those involving carbonyl groups, are significant in the supramolecular assembly of benzotellurazoles. researchgate.net These interactions can lead to the formation of complex three-dimensional patterns, including helical structures, in the solid phase. researchgate.net Quantum chemical calculations have shown that the carbonyl···tellurazole chalcogen bond can be as strong as conventional hydrogen bonds. researchgate.net

Table 2: Representative Te···O Chalcogen Bond Distances

| Compound Type | Te···O Distance (Å) | Reference |

| 3-methyl-5-phenyl-1,2-tellurazole-2-oxide (λ4Te dichloro derivative) | 2.062 | dntb.gov.ua |

Te···X (Halogen) Chalcogen Bonds

Benzotellurazoles can also participate in chalcogen bonding with halogen atoms (Te···X, where X represents a halogen). This type of interaction is gaining attention in supramolecular chemistry and catalysis. researchgate.netrsc.orgrsc.org Studies have demonstrated Te···F chalcogen bonds in tellurium derivatives bearing CH₂F and CF₃ groups, with interaction energies ranging from 3 kJ mol⁻¹ to 11 kJ mol⁻¹ depending on the activation of the Te σ-hole by electron-withdrawing substituents. rsc.org Furthermore, Te···I interactions have been investigated, revealing interaction energies from 3.1 to 7.0 kcal mol⁻¹ for longer separations, and significantly larger energies (25.6 to 38.8 kcal mol⁻¹) suggesting partial covalent character for shorter Te···I distances (around 3.2 Å). rsc.org These interactions are distinctly characterized as chalcogen bonds. rsc.org

Te···Te Chalcogen Bonds

Tellurium-tellurium (Te···Te) chalcogen bonds can also contribute to the supramolecular organization of this compound systems. These interactions have been observed to connect strands in double helices formed by this compound amides. researchgate.net For instance, in certain molecular packings, Te···Te van der Waals contacts with distances around 4.085 Å have been reported, contributing to columnar arrangements of chalcogen-bonded dimers. d-nb.info

Sigma-Hole Interactions in this compound Systems

Sigma-hole interactions are a fundamental aspect of chalcogen bonding. d-nb.inforesearchgate.netunistra.fr In this compound systems, the tellurium atom possesses an electron-deficient region, or σ-hole, located along the extension of its covalent bonds. researchgate.netresearchgate.netunistra.fr This electrophilic region enables the tellurium atom to interact non-covalently with electron-rich Lewis bases. nih.govd-nb.inforesearchgate.netunistra.fr Divalent tellurium derivatives typically exhibit two σ-holes, allowing for the formation of multivalent networks. researchgate.netresearchgate.net While electrostatic potential and orbital delocalization effects contribute to chalcogen bond orientation, computational studies suggest that steric interactions (Pauli repulsion) can also play a significant role in directing the spatial orientation of strong chalcogen bonds in tellurium-containing aromatics. d-nb.info The possibility of "two-lone-pair/one-σ-hole" interactions, where a single σ-hole interacts with a chelating ligand containing two nucleophilic centers, has also been explored in tellurium-containing benzoazoles. thieme-connect.de

Hydrogen Bonding Networks

Beyond chalcogen bonding, hydrogen bonding networks also play a role in the supramolecular chemistry of benzotellurazoles. semanticscholar.orgsciencepublishinggroup.com Hydrogen bonds are non-covalent interactions formed between a hydrogen atom covalently bonded to an electronegative atom (such as N, O, or F) and another electronegative atom. fortunejournals.comnih.govuni-bayreuth.de These interactions, while generally weaker than covalent bonds, are crucial for the formation and modulation of supramolecular structures. primescholars.comfortunejournals.com In some 2-acylamino-1,3-benzotellurazoles, X-ray crystallography has revealed the formation of dimers in the solid state through hydrogen bonding between the exocyclic and endocyclic nitrogen atoms of adjacent molecules. sciencepublishinggroup.com This distinguishes their self-assembly from other benzotellurazoles that primarily form supramolecular wires via chalcogen bonding. sciencepublishinggroup.com

Pi-Stacking Interactions

Pi-stacking interactions, a type of non-covalent interaction involving π systems, play a significant role in the solid-state organization of benzotellurazoles. These interactions occur when aromatic π systems bind face-to-face, driven by a combination of dispersion and dipole-induced dipole forces. nih.gov, The electron-rich π system of one molecule can interact favorably with another π system. nih.gov

In this compound derivatives, particularly those incorporating benzoazole moieties, π-π stacking has been observed to contribute to their packing arrangements., For instance, certain tellurium congeners exhibit π-π stacking interactions with an estimated distance of 3.824 Å and an offset of 2.585 Å. In other cases, columns formed through π-π stacking interactions have been reported with an estimated distance of 3.489 Å. The phenyl ring of the this compound scaffold can also be directly involved in these stacking interactions.

Self-Assembly Phenomena and Supramolecular Architectures

The inherent tendency of benzotellurazoles to self-assemble into supramolecular structures is a key characteristic that has garnered significant research interest. This self-assembly is a bottom-up process where molecules spontaneously organize into defined arrangements without external guidance, relying on weaker non-covalent forces., The specific nature and presence of substituents on the this compound core, particularly at the 2-position, are critical determinants of the resulting supramolecular architecture. These interactions include hydrogen bonding, chalcogen bonding, and π-π stacking, which collectively dictate the solid-state arrangement.,,,,

Dimer Formation in Solid State

Dimerization is a common self-assembly motif observed in the solid state for various this compound derivatives. Specifically, 2-acylamino- and 2-arylamino-1,3-benzotellurazoles have been shown to form dimers through intermolecular hydrogen bonding. This occurs between the exocyclic and endocyclic nitrogen atoms of two adjacent molecules. In contrast, 2-alkyl- and 2-aryl-1,3-benzotellurazoles typically self-assemble into supramolecular wires, highlighting the influence of substituent type on the assembly outcome.

Beyond hydrogen bonding, dimer formation can also be mediated by chalcogen bonding. For instance, tellurazolopyridine (TZP) derivatives have demonstrated a persistent ability to form discrete dimers in the solid state via double Te···N chalcogen bonds. Computational and X-ray studies have further indicated that the dimerization of certain this compound compounds is energetically highly favorable, often overriding the formation of mixed crystals.

Supramolecular Wires and Nanoribbons

Benzotellurazoles are known to form one-dimensional supramolecular structures such as wires and nanoribbons. 2-alkyl- and 2-aryl-1,3-benzotellurazoles, for example, are predisposed to self-assemble into supramolecular wires. These wire-like assemblies are typically established through single chalcogen bond (EB) interactions, involving the nitrogen atom of the tellurazole ring and the tellurium atom of a neighboring molecule. A characteristic distance for this interaction is approximately 3.385 Å (dNc···Te).

The presence of sterically demanding substituents, such as phenyl and thiophenyl groups, in the 2-position of the this compound scaffold often promotes this typical wiring organization. In some cases, weak hydrogen contacts further reinforce the wire-like structures. For example, in the iodo-derivative I-Te-Ph, weak hydrogen bonds between the Np atom and hydrogen atoms of the phenyl ring (dNp···C = 3.237 and 3.321 Å) contribute to the stability of the wire-like arrangement.

Supramolecular nanoribbons can also be engineered, often through a combination of chalcogen and hydrogen bonds. An example is the compound Ox-Te-CF, which forms hybrid hydrogen bond/chalcogen bond (HB/EB) ribbons in the solid state. This involves hydrogen bonds from the oxazole (B20620) and pyridyl nitrogen atoms, alongside a frontal chalcogen bond between the N and Te atoms of adjacent molecules (d···Te = 3.355 Å). The design of ditopic molecular modules, particularly tellurazolopyridyl (TZP) rings, has also enabled the formation of one-dimensional chalcogen-bonded supramolecular polymers due to their persistent self-assembly via double Te···N chalcogen bonds.

Helical Structures and Macrocycles

The unique properties of benzotellurazoles extend to their ability to form complex helical structures and macrocycles through self-assembly. A notable discovery is that the carbonyl-tellurium interaction motif can direct the assembly of even small planar units into helical structures in the solid phase. Depending on the specific substitution pattern, both single and double helices have been observed. In the case of double helices, additional Te···Te chalcogen bonds serve to connect the strands. Interestingly, the formation of single helices can lead to spontaneous enantiomeric resolution within the crystal.

Beyond linear and helical polymers, benzotellurazoles can also form discrete cyclic aggregates. Iso-tellurazole N-oxides, for example, spontaneously aggregate into cyclic tetramers and hexamers through Te···O chalcogen bonding., These macrocyclic structures have demonstrated the ability to interact with and encapsulate small guest molecules. The design of helical architectures from planar building blocks via self-assembly, particularly those involving hydrogen and halogen bonds, remains a fascinating and active area of research.

Programmed Self-Assembly via Substituent Effects

The ability to program the self-assembly behavior of benzotellurazoles is largely attributed to the judicious selection and placement of substituents on the molecular scaffold. The nature and position of substituents, particularly at the 2- and 5-positions of the chalcogenazolo[5,4-β]pyridine (CGP) scaffold, are critically important in dictating the propensity and type of supramolecular assemblies formed.,,

By carefully choosing combinations of substituents, researchers can tailor supramolecular materials that exhibit multiple hybrid interactions, including both chalcogen and hydrogen bonds., The steric and electronic properties of these substituents directly influence the resulting solid-state arrangements. For instance, the incorporation of an oxazole unit at the 5-position in selenium and tellurium congeners consistently leads to a supramolecular ribbon-like organization. Conversely, the presence of sterically demanding phenyl and thiophenyl groups often promotes wire-like structures. The introduction of a small moiety like CF in the 2-position, combined with other specific substituents, can govern the formation of head-to-tail hydrogen bond/chalcogen bond (HB/EB) ribbons.

The electronic properties of these molecules, often evaluated through computational methods such as DFT-D3 calculations, provide crucial insights into their ability to engage in specific supramolecular interactions. These studies further reveal how substituent effects can modulate the strength of chalcogen bonding interactions, thereby enabling precise control over the self-assembly process.

Molecular Recognition Studies

Molecular recognition, a fundamental process in both chemical and biological systems, involves the specific non-covalent binding of a smaller molecule (guest) by a larger host molecule or network.,, This process relies on complementarity in size, shape, and functional groups between the host and guest.

This compound derivatives have been explored as building blocks in molecular recognition studies. This compound amides, for example, possess a tellurium center that can act as a chalcogen bond donor, alongside carbonyl (C=O) groups and nitrogen atoms that function as chalcogen bond acceptors. This dual functionality enables their participation in forming supramolecular structures in the solid state. The carbonyl-tellurium interaction motif has been specifically identified as a potent molecular recognition unit.

The principles of molecular recognition in this compound systems are underpinned by various weak non-covalent interactions, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-stacking interactions, and electrostatic interactions., These interactions are crucial for the precise and selective binding events. Beyond synthetic models, the relevance of molecular recognition in biological contexts is evident in studies involving macrocycles. For example, certain macrocyclic compounds have been shown to bind specifically to protein sites, such as the BH-helix binding groove, demonstrating their potential in targeted molecular recognition for therapeutic applications. Furthermore, studies on crown ether cyanine (B1664457) dyes have also contributed to understanding their molecular recognition characteristics.

Computational Studies on Benzotellurazole Systems

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. A variety of computational methods have been employed to analyze the distribution of electrons and the nature of chemical bonds within benzotellurazole systems.

Quantum mechanics (QM) forms the theoretical foundation for understanding molecular systems. wikipedia.org Ab initio QM calculations, which are derived from first principles without experimental data, provide a high level of theory for studying electronic structure. epfl.ch In the context of tellurium-containing heterocycles, high-level quantum chemical calculations have been instrumental. For instance, studies on the interaction between tellurazoles and other molecules have utilized sophisticated methods to determine the strength and nature of the bonds they form. nih.govresearchgate.net Quantum chemical calculations have demonstrated that the chalcogen bond involving a tellurazole, such as the carbonyl⋅⋅⋅tellurazole interaction, can be as strong as, or even stronger than, conventional hydrogen bonds. nih.govresearchgate.net These methods allow for the precise calculation of properties that are difficult to measure experimentally, offering deep insights into the bonding capabilities of the tellurium center in benzotellurazoles. nih.govresearchgate.net

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. samipubco.com It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of applications. medium.com

DFT studies on this compound and related systems have been used to:

Optimize Molecular Geometry : DFT calculations can predict the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This is a standard first step for any further computational analysis. medium.commdpi.com

Analyze Electronic Properties : By calculating the distribution of electron density, DFT helps in understanding the electronic characteristics of the molecule. It can be used to evaluate the effects of different substituents on the chalcogen atom and to study how the solvent environment might impact the stability and energetics of chalcogen bonding. samipubco.com

Investigate Chalcogen Bonding : DFT is extensively used to model the strength and directionality of chalcogen bonds. samipubco.com For benzotellurazoles, calculations have been performed to create interaction energy maps, which help in analyzing the angle dependence of the chalcogen bond and confirming the ability of the tellurium atom to engage in these interactions. thieme-connect.com

Studies on related tellurazole systems have provided quantitative data on interaction energies, as shown in the table below.

| Interacting System | Interaction Type | Interaction Energy (kcal/mol) [CCSD(T)] |

|---|---|---|

| 1,3-Tellurazole ⋅ Acetamide | C=O⋅⋅⋅Te Chalcogen Bond | -7.6 |

| 1,3-Tellurazole Dimer | N⋅⋅⋅Te Chalcogen Bond | -6.8 |

| 1,3-Tellurazole Dimer | Te⋅⋅⋅Te Chalcogen Bond | -5.2 |

Data sourced from high-level CCSD(T) calculations on model tellurazole systems, which provide a benchmark for DFT studies. nih.gov

Semiempirical molecular orbital methods, such as PM3 (Parametric Method 3), AM1 (Austin Model 1), and RM1, offer a faster, albeit less accurate, alternative to ab initio and DFT methods. uni-muenchen.deontosight.ai These methods simplify the complex equations of quantum mechanics by incorporating experimental data and pre-defined parameters. uni-muenchen.deontosight.ai

Key features of these methods include:

Speed : They are computationally less demanding, allowing for the rapid calculation of properties for large molecules. ontosight.ai

Approximation : They are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which simplifies the calculation of electron-electron interactions. uni-muenchen.deontosight.ai

Applications : They are often used for preliminary analyses, such as initial geometry optimizations, before applying more rigorous and computationally expensive methods like DFT. researchgate.net While specific studies applying the PM3 method directly to this compound are not prominently documented, its utility for a preliminary conformational analysis of organic and organometallic systems is well-established. sparkle.pro.brlibretexts.org

Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational methods are powerful tools for mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. mdpi.comsmu.edu For this compound, computational studies have provided key insights into its reactivity. Notably, the mechanism of the palladium-catalyzed C-H bond direct arylation of this compound derivatives has been investigated through detailed computational studies, which complement experimental findings to provide a complete picture of the reaction pathway. researchgate.net These theoretical explorations help clarify the roles of catalysts, intermediates, and transition states in complex organic transformations. researchgate.net

Modeling of Intermolecular Interactions

Intermolecular interactions govern the self-assembly of molecules into larger, functional structures. For benzotellurazoles, the tellurium atom plays a central role in directing these interactions through chalcogen bonding.

Chalcogen bonding is a non-covalent interaction where a chalcogen atom (like S, Se, or Te) acts as an electrophilic center (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). nih.govresearchgate.net The tellurium atom in this compound is a particularly effective chalcogen bond donor.

Computational modeling has been essential for quantifying and visualizing these interactions:

Hydrogen Bonding and Van der Waals Interactions

Computational studies have provided significant insights into the non-covalent interactions involving this compound systems, particularly focusing on chalcogen bonding, a specific type of interaction that falls within the broader category of van der Waals forces. In these interactions, the tellurium atom in the this compound ring acts as a Lewis acid (chalcogen bond donor), interacting with Lewis bases.

In computational models, benzotellurazoles have been used as chalcogen bond donors to interact with various chelating ligands containing two Lewis base centers. thieme-connect.com The strength of these interactions is influenced by the basicity of the Lewis base. For instance, in complexes with N-containing ligands, the strength of the chalcogen bond increases with the rising gas-phase basicity of the nitrogen atom in the acceptor molecule. thieme-connect.com

Calculations of complexes between this compound derivatives and monodentate Lewis bases have shown interaction energies around -8 to -9 kcal/mol. thieme-connect.com When this compound interacts with bidentate ligands, the geometry of the complex is crucial. The distances between the tellurium atom and the nucleophilic centers of the ligand are often smaller than the sum of the van der Waals radii of the respective atoms, indicating the formation of two chalcogen bonds to a single σ-hole on the tellurium atom. thieme-connect.com The sum of the van der Waals radii for a tellurium and nitrogen interaction is approximately 3.61 Å. thieme-connect.com

For example, in a complex formed between a this compound donor and a benzoxazole (B165842) acceptor, the calculated distances between the tellurium atom and the nitrogen atoms of the acceptor can differ significantly, such as 3.23 Å and 3.62 Å. thieme-connect.com This variance is linked to the calculated gas-phase basicity of the nitrogen atoms. thieme-connect.com The stability of the complex is generally higher when the basicity of the nitrogen atoms in the acceptor is greater, which also leads to a smaller difference in the bond distances to the tellurium atom. thieme-connect.com These interactions, which are weaker than traditional hydrogen bonds, are a blend of electrostatic, polarization, and van der Waals forces. nih.gov The study of these forces is critical for understanding molecular recognition and crystal engineering. kobv.de

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties for molecules like this compound is a significant area of computational chemistry. Modern approaches often leverage machine learning (ML) and artificial intelligence (AI) to build relationships between molecular structures and their spectral data. arxiv.org These methods aim to solve the "forward problem," which is the prediction of a spectrum from a given molecular structure. arxiv.org

Computational models for predicting vibrational spectra, such as infrared (IR) and Raman, typically start by calculating the Hessian matrix of a molecule at its equilibrium structure. uzh.ch This matrix provides the normal modes of vibration, which are fundamental to the resulting spectrum. uzh.ch ML models can be trained on large datasets of known molecules and their spectra to predict these properties for new or unmeasured compounds. arxiv.orguzh.ch

These predictive models fall into two main categories: those based on nuclear structure and those based on electronic structure. uzh.ch

Nuclear Structure-Based Models: These models learn directly from the geometric arrangement of atoms (nuclear coordinates) to predict spectroscopic outcomes. uzh.ch

Electronic Structure-Based Models: These utilize electronic information, such as electron density, obtained from quantum chemistry calculations (like Density Functional Theory, DFT) as descriptors to predict spectroscopic properties like excitation energies and oscillator strengths. uzh.chnih.gov

For instance, a convolutional neural network can be trained using electronic properties calculated with a low-cost method (like LDA functional) to predict more accurate spectroscopic data that would typically require a more computationally expensive method (like TDDFT with a PBE0 functional). nih.gov This approach can significantly reduce the computational time required for obtaining accurate predictions of electronic excitations. nih.gov The goal of these computational tools is to accelerate the design and analysis of materials by providing rapid and accurate spectral predictions without the need for time-consuming experiments. arxiv.org

Gas Phase Basicity Calculations

The gas-phase basicity (GB) of this compound has been determined through both experimental and computational methods. Gas-phase basicity is defined as the negative of the Gibbs free energy change (ΔG) for the protonation reaction of a molecule in the gas phase. nih.gov It is a fundamental measure of a molecule's intrinsic basicity, free from solvent effects.

Experimental determination has been carried out using Fourier transform ion cyclotron resonance (FTICR) spectroscopy. researchgate.net These experimental values are often complemented and analyzed further with computational calculations. researchgate.net

Computational studies have employed various levels of theory to calculate the gas-phase basicity and the related proton affinity (PA), which is the negative of the enthalpy change (ΔH) for the same protonation reaction. nih.gov For the 1,3-benzazole series, which includes this compound, calculations have been performed using semiempirical methods like PM3 and higher-level ab initio methods such as G3(MP2)//B3LYP. researchgate.net These calculations help to identify the most likely site of protonation. For benzazoles, protonation is predicted to occur at the nitrogen atom, as the resulting N-protonated cation is significantly more stable than other potential protonated forms. researchgate.net

The calculated gas-phase basicity values for this compound and related benzazoles provide a clear trend, showing how the heteroatom influences the basicity of the molecule.

| Compound | Experimental Gas Phase Basicity (GB) (kcal/mol) | Calculated Gas Phase Basicity (GB) (kcal/mol) |

|---|---|---|

| Benzoxazole | 206.5 | - |

| Benzothiazole | 211.5 | - |

| Benzoselenazole | 214.1 | - |

| Benzimidazole (B57391) | 223.7 | - |

| This compound | 216.5 | - |

Data sourced from Fourier transform ion cyclotron resonance (FTICR) spectroscopy experiments. researchgate.net Note: Specific calculated values for each compound were part of the broader study analysis but are not detailed in the provided source table for direct comparison.

The basicity order for these compounds has been established through these combined experimental and computational efforts. researchgate.net The gas-phase basicity of the nitrogen atoms in these systems is also a crucial parameter in understanding their ability to act as acceptors in non-covalent interactions, such as chalcogen bonds. thieme-connect.com

Emerging Research Frontiers and Academic Applications of Benzotellurazoles

Materials Science Applications

Advanced Functional Materials Development

Benzotellurazoles are garnering significant attention in the development of advanced functional materials, particularly within the realms of electronics and optoelectronics. ontosight.ai Research indicates their potential utility as organic semiconductors and as precursors for the deposition of tellurium-based thin films, which are relevant for applications such as solar cells and other electronic devices. ontosight.ai

The integration of chalcogen atoms, including tellurium, into organic emitter molecules has enabled a systematic investigation into the "chalcogenic effect" on material organization and photophysical properties. acs.orgresearchgate.net This approach involves equipping organic emitters with benzotellurazole moieties, among other chalcogenazole derivatives, to understand how the heavy atom influences the material's behavior. acs.orgresearchgate.net Furthermore, the rational design of benzo-1,3-chalcogenazoles, which include benzotellurazoles, can lead to "supramolecular wiring" through programmed chalcogen bonding interactions, resulting in wire-like structures in the solid state. researchgate.net This supramolecular approach is vital for engineering materials with predefined architectures and functions.

Photophysical and Optoelectronic Studies

The distinctive electronic structure of benzotellurazoles makes them prime candidates for in-depth photophysical and optoelectronic investigations, particularly concerning their emission characteristics and light-responsive behaviors.

Studies on chalcogen-doped organic emitters featuring this compound moieties have revealed intriguing luminescence properties. researchgate.netnih.gov As the atomic weight of the chalcogen heteroatom increases from oxygen to tellurium within the same molecular skeleton, a progressive quenching of fluorescence is observed. researchgate.netnih.gov Concurrently, there is a distinct onset of phosphorescence features, characterized by gradually shorter lifetimes. researchgate.netnih.gov Notably, tellurium-doped derivatives exhibit emission predominantly from the lowest triplet excited state. researchgate.netnih.gov A remarkable finding is the ability to record phosphorescence spectra for both selenium and tellurium derivatives even at room temperature, a rare occurrence for fully organic emitters. researchgate.netnih.gov This phenomenon underscores the significant heavy atom effect of tellurium, which enhances spin-orbit coupling and facilitates efficient intersystem crossing to the triplet state. researchgate.netnih.gov

The photophysical properties of these chalcogen-containing organic emitters, including those with this compound, are summarized in the following table, illustrating the trend with increasing atomic weight of the chalcogen:

| Chalcogen Atom | Fluorescence Quenching | Phosphorescence Onset | Emission State | Room Temperature Phosphorescence |

| Oxygen (O) | Less pronounced | Less pronounced | Singlet | No |

| Sulfur (S) | Moderate | Moderate | Mixed | No |

| Selenium (Se) | Significant | Significant | Triplet | Yes |

| Tellurium (Te) | Pronounced | Pronounced | Triplet | Yes |

This compound is recognized as a suitable aromatic heterocyclic ring compound for inclusion in organic silver salt dispersions, which are utilized in thermally processable photosensitive materials. google.com This highlights its potential as a component in the design of various advanced dyes, including those used in imaging and optoelectronic applications. While direct examples of this compound as a core component of cyanine (B1664457) dyes are less documented in the provided sources, the broader field of cyanine dye design frequently incorporates diverse heterocyclic structures to tune their photophysical properties, such as absorption and emission wavelengths, and environmental sensitivity. uoguelph.cadenison.eduresearchgate.netnih.gov The unique electronic characteristics of the tellurium atom within the this compound scaffold suggest its potential for imparting novel spectral or aggregation properties to advanced dye systems.

This compound-related compounds, specifically tellurazole/tellurazolium-based olefin configurational photoswitches, have been developed, demonstrating the role of noncovalent interactions in their switching behavior. chinesechemsoc.org These E/Z photoswitches are valuable in diverse fields, including supramolecular chemistry, catalysis, nanoscale materials, and biological delivery, primarily due to the significant difference in molecular shape between their E and Z isomers. chinesechemsoc.org The stability of these photoswitches is often influenced by hydrogen and chalcogen bonding interactions, such as Te···O contacts. chinesechemsoc.org For instance, in certain tellurazolium-based photoswitches, chalcogen bonding with triflate anions (Te···O) stabilizes the crystal structure. chinesechemsoc.org The strength of these chalcogen bonds can also dictate the anion binding affinity of the switch. chinesechemsoc.org Furthermore, research into azobenzenes with chalcogen substituents, including tellurium, reveals that chalcogen incorporation can influence the photochemistry and thermal half-lives, offering avenues for designing fast-relaxing, red and near-infrared switchable systems. ox.ac.uk

Bio-Inspired Chemistry (Focus on Chalcogen Bonding in Biological Contexts)

Chalcogen bonding, a type of non-covalent interaction involving Group 16 elements like tellurium, is increasingly recognized for its relevance in biological processes and drug design. researchgate.neted.ac.uk These interactions are considered a subclass of "σ-hole interactions," where an electron-deficient region (σ-hole) on a chalcogen atom interacts with a Lewis base. researchgate.netnih.gov

The significance of chalcogen bonds in biological contexts stems from their potential roles in molecular recognition, sensing, and transport mechanisms. researchgate.neted.ac.uk Quantitative experimental investigations have shown that the strongest chalcogen-bonding interactions can be as potent as conventional hydrogen bonds, yet, unlike hydrogen bonds, they exhibit a surprising independence from solvent polarity, polarizability, and hydrogen-bonding characteristics. ed.ac.uk This solvent independence is attributed to the dominance of n→σ* orbital delocalization in these interactions. ed.ac.uk